An In-Depth Technical Guide to Calycosin 7-Galactoside: Structure, Properties, and Biological Context
An In-Depth Technical Guide to Calycosin 7-Galactoside: Structure, Properties, and Biological Context
Executive Summary
Calycosin 7-galactoside is an isoflavonoid O-glycoside, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological context. While direct research on Calycosin 7-galactoside is limited, this guide synthesizes available data and draws field-proven insights from its aglycone (Calycosin) and its more extensively studied analogue, Calycosin 7-O-β-D-glucoside. We will delve into its structural characteristics, therapeutic potential based on related compounds, and detailed methodologies for its isolation and characterization, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Introduction to Isoflavonoids
Isoflavonoids are a class of phenylpropanoids, with a characteristic 3-phenylchromen-4-one backbone.[1] This structural motif allows for a wide range of substitutions, leading to a vast family of compounds with significant pharmacological activities. Calycosin and its glycosides are key bioactive constituents found in medicinal plants, most notably in the roots of Astragalus membranaceus (Radix Astragali).[2][3][4] Glycosylation, the attachment of a sugar moiety, critically influences the solubility, stability, and bioavailability of the aglycone, thereby modulating its biological effects.
Calycosin 7-Galactoside: Nomenclature and Identifiers
Calycosin 7-galactoside is systematically named based on the attachment of a galactose sugar molecule to the 7-hydroxyl group of the Calycosin aglycone. Its key identifiers are summarized below for unambiguous reference in research and documentation.
| Identifier | Value | Source |
| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one | PubChem[5] |
| Molecular Formula | C₂₂H₂₂O₁₀ | FooDB, PubChem[1][5] |
| CAS Number | 114272-30-9 | FooDB[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | PubChem[5] |
| InChI Key | WACBUPFEGWUGPB-UHFFFAOYSA-N | FooDB[1] |
Chemical Structure Visualization
The chemical structure consists of the Calycosin core (an isoflavone with hydroxyl and methoxy groups on the B-ring) linked to a galactose moiety at the C7 position via an O-glycosidic bond.
Caption: 2D structure of Calycosin 7-galactoside.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing everything from formulation to pharmacokinetics.
Molecular Weight and Composition
| Property | Value | Source |
| Average Molecular Weight | 446.404 g/mol | FooDB, PubChem[1][5][6] |
| Monoisotopic Molecular Weight | 446.12129689 Da | PubChem[5] |
| Mass Composition | C: 59.19%; H: 4.97%; O: 35.84% | DFC (via FooDB)[1] |
Computed Physicochemical Properties
The following properties, predicted by computational models, provide valuable insights for experimental design. These values are crucial for predicting membrane permeability, solubility, and potential for oral bioavailability.
| Property | Value | Source |
| Water Solubility | 0.47 g/L | ALOGPS (via FooDB)[1] |
| logP (Octanol-Water Partition) | 0.6 - 0.8 | XLogP3, ALOGPS[1][5] |
| Polar Surface Area (PSA) | 155.14 Ų | ChemAxon, Cactvs[1][5] |
| Hydrogen Bond Donors | 5 | Cactvs[5] |
| Hydrogen Bond Acceptors | 10 | Cactvs[5] |
| Rotatable Bond Count | 5 | Cactvs[5] |
| Rule of Five Compliance | Yes | ChemAxon[1] |
Biological Activity and Therapeutic Potential
A Note on Analogues: The Case of Calycosin 7-O-β-D-glucoside
It is critical for researchers to note that while the topic of this guide is Calycosin 7-galactoside, the majority of detailed mechanistic studies have been performed on its close structural analogue, Calycosin 7-O-β-D-glucoside (CAS: 20633-67-4).[2][6] This compound shares the same aglycone, molecular formula, and weight, differing only in the stereochemistry of the attached hexose sugar. The biological activities described below are attributed to this glucoside but provide the most authoritative and scientifically grounded basis from which to hypothesize and investigate the potential activities of the galactoside derivative.
Osteogenic Effects: Promoting Bone Formation
Calycosin 7-O-β-D-glucoside has demonstrated significant potential as an anabolic agent for bone health.[3] Studies using human mesenchymal stem cells (MSCs) have shown that it promotes osteogenesis and mineralization.[2][7]
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Mechanism of Action: The compound enhances the migration of MSCs to sites of bone formation.[2] It upregulates the expression and activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and increases the formation of mineralized nodules, indicative of mature osteoblast function.[2][7] These effects are mediated through the activation of key osteogenic signaling pathways.[7]
Key Signaling Pathways in Osteogenesis
The pro-osteogenic activity of Calycosin 7-O-β-D-glucoside is driven by the synergistic activation of the Bone Morphogenetic Protein 2 (BMP2) and Wnt/β-catenin signaling cascades.[2][3][7] This dual activation converges on the master transcription factor for bone formation, RUNX2.
Caption: Signaling pathway for Calycosin-glycoside-induced osteogenesis.
Anti-Inflammatory, Antioxidant, and Protective Effects
Beyond bone health, Calycosin and its glycosides exhibit a range of protective bioactivities.[8][9]
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Anti-inflammatory: Calycosin has been shown to attenuate inflammation by modulating pathways such as PI3K/Akt.[10]
-
Antioxidant: The isoflavone structure allows it to scavenge free radicals, and it has been reported to have potent antioxidative effects.[4][8]
-
Cardioprotective & Neuroprotective: These protective effects are linked to its ability to reduce oxidative stress and inflammation in various tissues.[9][10]
Methodologies for Research and Development
Protocol: Isolation from Natural Sources
The following protocol is a synthesized methodology based on established procedures for isolating Calycosin glycosides from Astragalus membranaceus.[3] This protocol is self-validating, as the purity of the final compound is confirmed by analytical techniques.
Objective: To isolate Calycosin 7-galactoside with high purity.
Principle: This multi-step process relies on differential solubility and chromatographic separation. Initial extraction dissolves a broad range of compounds. Liquid-liquid partitioning then separates compounds based on polarity, enriching the fraction containing the target glycoside. Finally, chromatographic techniques provide high-resolution separation to yield the pure compound.
Step-by-Step Methodology:
-
Extraction:
-
Grind dried roots of A. membranaceus to a fine powder.
-
Perform reflux extraction with methanol (MeOH) for 6 hours. Repeat twice.
-
Causality: MeOH is an effective solvent for extracting a wide range of secondary metabolites, including moderately polar isoflavone glycosides. Refluxing increases extraction efficiency.
-
-
Solvent Partitioning:
-
Combine the MeOH extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane, then ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
-
Causality: n-hexane removes non-polar compounds (lipids, waxes). EtOAc selectively extracts compounds of intermediate polarity, such as isoflavone glycosides, which is where Calycosin 7-galactoside is expected to be enriched. n-BuOH extracts more polar glycosides and saponins.
-
-
Chromatographic Purification:
-
Concentrate the EtOAc fraction.
-
Subject the concentrated fraction to Medium Pressure Liquid Chromatography (MPLC) using a silica gel column. Elute with a gradient of chloroform (CHCl₃) and MeOH.
-
Causality: MPLC provides a preliminary separation of the complex mixture into simpler fractions based on polarity.
-
Collect fractions and monitor using Thin Layer Chromatography (TLC).
-
Pool fractions containing the target compound and subject them to Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification.
-
Causality: Prep-HPLC offers high-resolution separation, essential for isolating the target compound from closely related structural isomers (like other glycosides).
-
-
Purity Assessment & Verification:
-
Analyze the purified compound using analytical HPLC with a photodiode array (PDA) detector. Purity should be >95%.
-
Confirm the identity and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Workflow: From Plant to Pure Compound
The journey from raw plant material to a structurally confirmed pure compound is a systematic process involving extraction, separation, and analysis.
Caption: Standard workflow for natural product isolation and identification.
Analytical Techniques and Expected Data
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, Calycosin 7-galactoside will show a protonated molecular ion [M+H]⁺ at m/z 447.1286.
-
Tandem MS (MS/MS): Fragmentation of the parent ion will yield a characteristic neutral loss of the galactose moiety (162.05 Da), resulting in a prominent product ion at m/z 285.0757, which corresponds to the protonated Calycosin aglycone.[11][12] This fragmentation pattern is a key diagnostic feature for identifying Calycosin glycosides.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation.[3] The ¹H NMR will show characteristic signals for the aromatic protons of the isoflavone core, a methoxy singlet, and a complex set of signals in the 3.0-5.5 ppm region corresponding to the galactose sugar protons. The anomeric proton of the galactose will appear as a doublet, and its coupling constant can help determine the stereochemistry of the glycosidic linkage.
Conclusion and Future Directions
Calycosin 7-galactoside is a well-defined isoflavonoid with physicochemical properties that suggest potential for biological activity. While its direct pharmacological profile remains to be extensively explored, the robust data available for its aglycone and its glucoside analogue provide a strong rationale for further investigation. Future research should focus on:
-
Comparative Bioactivity Studies: Directly comparing the osteogenic, anti-inflammatory, and antioxidant activities of Calycosin 7-galactoside with its glucoside counterpart to understand the influence of the specific sugar moiety.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) of Calycosin 7-galactoside to determine its bioavailability and potential as a drug candidate.
-
Biocatalytic Synthesis: Developing enzymatic or microbial systems for the efficient and stereoselective synthesis of Calycosin 7-galactoside to overcome the limitations of natural extraction.[8]
This guide provides the foundational knowledge required for researchers to confidently engage with this promising natural product.
References
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FooDB. (2019). Showing Compound Calycosin 7-galactoside (FDB018248). Retrieved from [Link]
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PubChem. Calycosin 7-galactoside | C22H22O10 | CID 91973796. Retrieved from [Link]
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PubChem. Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267. Retrieved from [Link]
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Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Molecules, 26(21), 6393. Retrieved from [Link]
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Kim, H. N., et al. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Molecules, 26(21), 6393. (PMC version). Retrieved from [Link]
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Li, J., et al. (2022). Biocatalytic Synthesis of Calycosin-7-O-β-d-Glucoside with Uridine Diphosphate–Glucose Regeneration System. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]
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Wang, Q., et al. (2023). Emerging Role of Calycosin in Inflammatory Diseases: Molecular Mechanisms and Potential Therapeutic Applications. Pharmaceuticals, 16(5), 757. Retrieved from [Link]
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ResearchGate. (2021). Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells. Retrieved from [Link]
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Jian, L., et al. (2015). Protective effect of calycosin-7-O-β-D-glucopyranoside against oxidative stress of BRL-3A cells induced by thioacetamide. Pharmacognosy Magazine, 11(43), 549-555. (Image of structure available on ResearchGate). Retrieved from [Link]
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Gao, J., et al. (2021). Preparative Isolation and Purification of Calycosin and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography. Journal of Chromatographic Science, 59(9), 834-843. Retrieved from [Link]
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Gao, J., et al. (2021). Preparative Isolation and Purification of Calycosin and Formononetin from Astragali Radix using Hydrolytic Extraction Combined with High Speed Countercurrent Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
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ResearchGate. (2020). Mass spectra and possible fragmentation pathway of calycosin (A) and calycosin-7-O-β-d-glucoside (B) in positive ion mode. Retrieved from [Link]
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ResearchGate. (2022). Representative MS/MS spectra and proposed fragmentation pathways for calycosin and related flavonoids. Retrieved from [Link]
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